4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Lipophilicity Drug-likeness Tetrahydrobenzothiophene

This specific 4-bromo derivative is essential for medicinal chemistry campaigns requiring a para-bromo pharmacophore or a synthetic handle for rapid library diversification via cross-coupling. Its unique halogen bonding capacity and distinct lipophilicity (XLogP3: 4.7) make it a critical tool for kinase selectivity panels and matched-pair SAR analysis against non-brominated analogs. Direct procurement of CAS 298207-59-7 is vital for obtaining the precise brominated scaffold, as SAR conclusions from other halogenated or unsubstituted congeners are not directly transferable.

Molecular Formula C15H14BrNOS
Molecular Weight 336.25
CAS No. 298207-59-7
Cat. No. B3015185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
CAS298207-59-7
Molecular FormulaC15H14BrNOS
Molecular Weight336.25
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H14BrNOS/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h5-9H,1-4H2,(H,17,18)
InChIKeyUFRYUFPBODUHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 298207-59-7): Structural Identity, Computed Physicochemical Profile, and Procurement Baseline


4-Bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 298207-59-7) is a synthetic small-molecule benzamide derivative featuring a 4-bromophenyl carbonyl moiety linked via an amide bond to a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. In the PubChem database (CID 699472), its computed physicochemical properties include a molecular weight of 336.2 g/mol, XLogP3 of 4.7, topological polar surface area (TPSA) of 57.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. The tetrahydrobenzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives reported as inhibitors of nicotinamide phosphoribosyltransferase (Nampt), c-Jun N-terminal kinases (JNK2/3), the MsbA transporter, BRAF^V600E, and fatty acid elongase/desaturase enzymes, establishing a broad, albeit non-selective, biological annotation landscape for the chemotype [2][3][4][5]. This compound is offered by multiple chemical vendors exclusively for research use, with no regulatory approvals for therapeutic or diagnostic applications.

Why Tetrahydrobenzothiophene Benzamide Analogs Cannot Be Interchanged: The Functional Consequences of the 4-Bromo Substituent in Compound 298207-59-7


The 4-bromo substituent on the benzamide ring of compound 298207-59-7 generates three critical points of non-interchangeability with close structural analogs. First, the bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification into focused compound libraries—a capability absent in the unsubstituted parent N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide (CAS 51948-22-2) [1][2]. Second, bromine substitution increases computed lipophilicity by ΔXLogP3 = +0.7 (target: 4.7 vs. parent: 4.0), which alters membrane permeability potential, plasma protein binding propensity, and nonspecific binding characteristics relative to the unsubstituted, 4-fluoro, or 4-chloro congeners [1][3]. Third, the heavy bromine atom (MW contribution: 79.9 Da) enables halogen bonding interactions with backbone carbonyl oxygens in protein binding pockets—a non-covalent interaction geometry unavailable to the unsubstituted phenyl analog and geometrically distinct from the weaker halogen bond donor capacity of chlorine [4][5]. These differences mean that SAR conclusions drawn from non-brominated or differently halogenated analogs cannot be straightforwardly extrapolated to 298207-59-7, making direct procurement of this specific compound essential for experiments requiring the 4-bromo pharmacophore or the bromine synthetic handle.

Quantitative Differential Evidence for 4-Bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (298207-59-7) vs. Structural Comparators


Lipophilicity Differential: XLogP3 Comparison of 4-Bromo vs. Unsubstituted Parent Benzamide

The 4-bromo substituent increases computed lipophilicity by ΔXLogP3 = +0.7 relative to the unsubstituted parent compound N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide (CID 2132971, CAS 51948-22-2). The target compound has XLogP3 = 4.7 versus XLogP3 = 4.0 for the parent, both computed using the XLogP3-AA algorithm in PubChem release 2025.09.15 [1][2]. This difference exceeds the commonly applied threshold of ΔLogP ≥ 0.5 considered meaningful for altering membrane permeability and nonspecific protein binding in lead optimization [3]. Both compounds share identical TPSA (57.3 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (2), isolating lipophilicity as the primary differentiating physicochemical parameter between these two scaffolds [1][2].

Lipophilicity Drug-likeness Tetrahydrobenzothiophene

Synthetic Diversification Capacity: 4-Bromo as a Cross-Coupling Handle vs. Unsubstituted Parent

The 4-bromo substituent on compound 298207-59-7 functions as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira alkynylation), enabling post-synthetic diversification into arrays of biaryl, aminoaryl, and alkynylaryl derivatives from a single precursor [1][2]. By contrast, the unsubstituted parent compound N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide (CAS 51948-22-2, CID 2132971) possesses no halogen leaving group at the 4-position of the benzamide ring and therefore cannot participate in analogous cross-coupling chemistry without prior C-H functionalization [3]. The broader class of 4-bromobenzamide derivatives has been employed in Pd-catalyzed direct arylations of heteroarenes, confirming the synthetic utility of this specific substitution pattern [4]. This synthetic handle capability is intrinsic to 298207-59-7 and absent in the unsubstituted parent, making the brominated compound the mandatory starting material for any diversification strategy requiring C-C or C-N bond formation at the benzamide para-position.

Medicinal chemistry Library synthesis Cross-coupling

Halogen Bond Donor Capacity: Bromine vs. Chlorine and Unsubstituted Analogs in Protein-Ligand Interactions

The 4-bromo substituent on compound 298207-59-7 can function as a halogen bond (XB) donor in protein-ligand complexes, forming attractive, directional C-Br···O=C (backbone carbonyl) interactions with interaction energies typically in the range of -1.0 to -3.0 kcal/mol depending on geometry [1][2]. Systematic surveys of the Protein Data Bank (PDB) and Cambridge Structural Database (CSD) demonstrate that bromine engages in halogen bonding with significantly greater frequency and shorter halogen···oxygen contact distances than chlorine, due to its larger polarizable surface (σ-hole magnitude) [3]. The unsubstituted parent compound (CAS 51948-22-2) lacks any halogen bond donor capacity entirely. A 4-chloro analog, if synthesized, would exhibit weaker halogen bonding (estimated ~40-60% reduction in interaction energy compared to bromine) due to the smaller σ-hole on chlorine [1][3]. No direct co-crystal structure of 298207-59-7 bound to a protein target has been reported; therefore, this evidence derives from established halogen bonding principles in medicinal chemistry rather than compound-specific structural biology.

Halogen bonding Structure-based drug design Molecular recognition

Class-Level Biological Annotation: Tetrahydrobenzothiophene Benzamide Scaffold Activity Across Kinase, Antibacterial, and Metabolic Targets

While 298207-59-7 itself lacks direct, compound-specific bioactivity data, closely related tetrahydrobenzothiophene benzamide derivatives have demonstrated quantifiable activity across multiple target classes. In the Nampt inhibitor series, benzothiophene amide compound 16b showed Nampt IC50 = 0.17 μM and HepG2 cell antiproliferative IC50 = 3.9 μM [1]. In the JNK inhibitor series, benzothiophene amide TCS JNK 5a (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivative) exhibited pIC50 = 6.7 (IC50 ≈ 200 nM) against JNK3 and pIC50 = 6.5 (IC50 ≈ 316 nM) against JNK2 [2]. In the antibacterial series, tetrahydrobenzothiophene derivatives 2p, 6p, and 6s showed significant growth inhibition against drug-resistant bacterial strains, with compound 6p demonstrating lower cytotoxicity in human normal liver cells [3]. Tetrahydrobenzothiophene carboxamide prototype compound 8 (MMDD13) modulated fatty acid elongase and desaturase indexes while preserving kinase inhibitory activity [4]. Structurally simpler N-(thiophen-2-yl)benzamide derivatives have been characterized as potent BRAF^V600E inhibitors [5]. It is critical to note that 298207-59-7 has NOT been directly tested in any of these assays; the data are presented to establish the biological plausibility of the chemotype and to guide hypothesis-driven procurement for target-specific screening.

Kinase inhibition Antibacterial Nampt inhibition

Recommended Research and Industrial Application Scenarios for 4-Bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (298207-59-7)


Focused Kinase Panel Screening Leveraging Tetrahydrobenzothiophene Chemotype Precedent

Based on the established activity of structurally related tetrahydrobenzothiophene benzamide derivatives against JNK2/3 (pIC50 6.5-6.7) and the kinase inhibitory profile of tetrahydrobenzothiophene carboxamides such as MMDD13, 298207-59-7 is rationally positioned for inclusion in focused kinase selectivity panels [1][2]. The compound's XLogP3 of 4.7 suggests cell permeability sufficient for cell-based kinase assays, while the absence of a 3-cyano group (present in the JNK-active TCS JNK 5a series) makes it a useful comparator for probing the contribution of the 3-substituent to kinase selectivity. Users should procure 298207-59-7 alongside the unsubstituted parent (CAS 51948-22-2) to establish a matched-pair analysis isolating the contribution of the 4-bromo substituent to any observed kinase inhibition.

Diversification via Pd-Catalyzed Cross-Coupling for Tetrahydrobenzothiophene-Focused Chemical Libraries

The 4-bromo substituent uniquely enables 298207-59-7 to serve as a central scaffold for generating focused chemical libraries through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions [3]. This synthetic versatility is absent in the unsubstituted parent compound (CAS 51948-22-2), which lacks an aryl halide leaving group. Medicinal chemistry groups seeking to explore structure-activity relationships around the benzamide para-position of the tetrahydrobenzothiophene scaffold should procure 298207-59-7 as the preferred starting material. Typical parallel synthesis workflows can generate 24-96 analogs from a single batch of the brominated precursor, supporting hit-to-lead and lead optimization campaigns.

Halogen Bonding Probe in Structure-Based Drug Design Against Backbone Carbonyl-Rich Binding Pockets

For structural biology and computational chemistry groups investigating halogen bonding as a design element in protein-ligand interactions, 298207-59-7 provides a bromine atom at the benzamide 4-position capable of forming C-Br···O=C halogen bonds with backbone carbonyl acceptors [4]. The compound can serve as a tool molecule for systematic halogen bonding studies: comparison of the 4-bromo derivative with the unsubstituted parent (no halogen bond) and with 4-chloro and 4-iodo analogs (if synthesized) would establish a halogen bond strength gradient (I > Br > Cl >> H) at a fixed scaffold geometry. Co-crystallization trials with target proteins of interest are warranted to obtain direct structural evidence of halogen bonding for this specific chemotype.

Antibacterial Screening Against Drug-Resistant Gram-Negative Pathogens Targeting MsbA or LpxC

Given the demonstrated antibacterial activity of tetrahydrobenzothiophene derivatives as MsbA inhibitors (compounds 2p, 6p, 6s) and the reported activity of 4-bromobenzamido-substituted benzothiophene-3-carboxamides in antibacterial assays, 298207-59-7 merits inclusion in phenotypic antibacterial screening cascades against drug-resistant Gram-negative pathogens including carbapenem-resistant Enterobacteriaceae [5][6]. The compound's computed XLogP3 of 4.7 is consistent with Gram-negative membrane penetration potential (optimal range typically LogD 1-5). Users should note that the absence of a 3-carboxamide or 3-cyano substituent distinguishes 298207-59-7 from the most active antibacterial analogs in the literature, and primary screening data should be interpreted in this structural context.

Quote Request

Request a Quote for 4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.